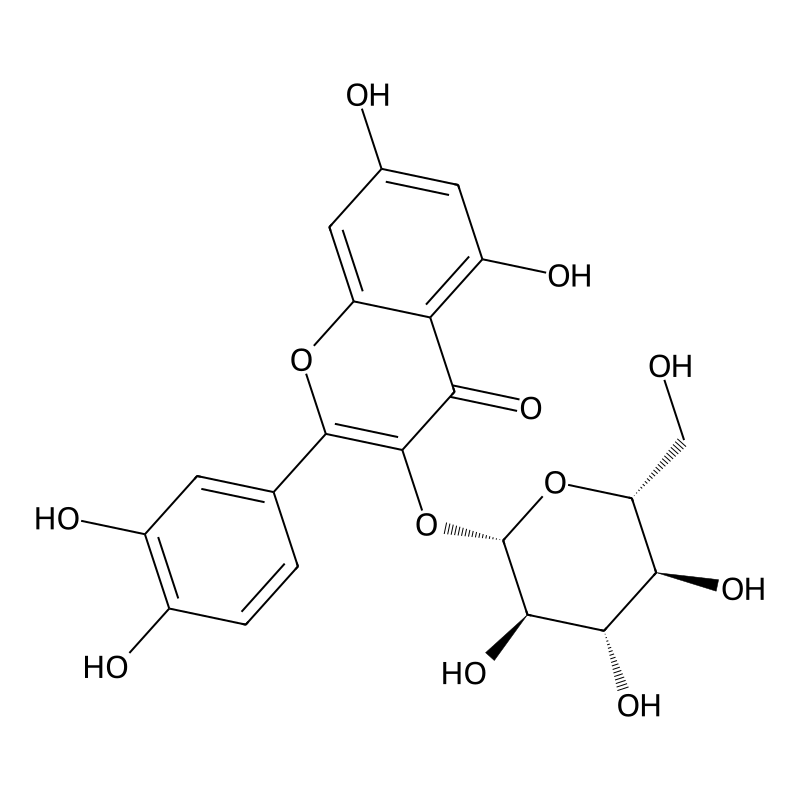

Isoquercetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Insol in alc. Sol in glycerol and in propylene glycol, but prolonged heating (several days) may be necessary for complete soln (about 5%)

Almost completely sol in twice its weight of water.

INSOL IN MOST ORGANIC SOLVENTS

Completely soluble in hot and cold water; yielding a viscous solution of mucilage; insoluble in alcohol.

Synonyms

Canonical SMILES

Isomeric SMILES

Isoquercetin (quercetin-3-O-glucoside) is a naturally occurring flavonol glycoside distinguished by the presence of a glucose moiety attached to the C-3 position of the quercetin aglycone backbone [1]. This structural modification fundamentally alters the compound's physicochemical profile, shifting it from a highly hydrophobic molecule to one with measurable aqueous solubility and active membrane transport capabilities[2]. In industrial and pharmaceutical procurement, isoquercetin is selected over generic flavonoids because it leverages sodium-dependent glucose transporters (SGLT1) for rapid intestinal uptake, bypassing the severe absorption bottlenecks that limit standard botanical extracts[2]. Consequently, it serves as a high-value active pharmaceutical ingredient (API) and a critical precursor for enzymatically modified derivatives like alpha-glycosyl isoquercitrin (EMIQ), offering consistent batch-to-batch reproducibility in advanced formulations [3].

Research Procurement Fit

References

- [1] Di Pierro, F., et al. (2021). Isoquercetin as an Anti-Covid-19 Medication: A Potential to Realize. Frontiers in Pharmacology.

- [2] Guo, Y., et al. (2015). Bioavailability of Quercetin. Current Research in Nutrition and Food Science.

- [3] Appleton, J. (2013). Enhancing Bioavailability of Quercetin. Naturopathic Doctor News and Review.

Attempting to substitute isoquercetin with cheaper, more abundant alternatives like quercetin aglycone or rutin routinely leads to formulation failure due to extreme differences in pharmacokinetics and processability[1]. Quercetin aglycone suffers from near-total water insolubility, requiring complex lipid-based delivery systems, nanoparticles, or aggressive excipients to achieve systemic exposure [2]. Conversely, rutin (quercetin-3-O-rutinoside) contains a bulky disaccharide that delays absorption until it is hydrolyzed by colonic microflora, resulting in highly variable, delayed peak plasma concentrations [3]. Procuring precise isoquercetin ensures immediate, predictable active transport via the small intestine, eliminating the need for costly bioavailability-enhancing manufacturing steps and ensuring consistent therapeutic dosing [1].

Substitution Risk: Isoquercetin vs. Quercetin

Higher aqueous solubility; intestinal transport via SGLT1; distinct glucuronide/sulfate metabolite pattern after absorption; reported more predictable oral exposure.

Poor water solubility; absorption dependent on dietary fat and passive diffusion; extensive first-pass metabolism yields different systemic metabolite profiles; erratic bioavailability may confound in vivo outcomes.

References

- [1] Appleton, J. (2013). Enhancing Bioavailability of Quercetin. Naturopathic Doctor News and Review.

- [2] Di Pierro, F., et al. (2021). Isoquercetin as an Anti-Covid-19 Medication: A Potential to Realize. Frontiers in Pharmacology.

- [3] Guo, Y., et al. (2015). Bioavailability of Quercetin. Current Research in Nutrition and Food Science.

Aqueous Solubility and Formulation Compatibility

The addition of a single glucose moiety alters the hydration dynamics of the flavonoid backbone. Under standard conditions, isoquercetin demonstrates a greater than six-fold increase in aqueous solubility compared to the quercetin aglycone [1]. This head-to-head physical property difference dictates whether a compound can be easily integrated into aqueous phases or if it requires intensive solvent or surfactant engineering [2].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 95 mg/L (Isoquercetin) |

| Comparator Or Baseline | 15 mg/L (Quercetin aglycone) |

| Quantified Difference | 6.3-fold higher water solubility |

| Conditions | Standard aqueous conditions at room temperature |

Enables straightforward integration into aqueous liquid formulations and reduces the need for expensive, complex solubilizing excipients.

Absolute Bioavailability and Absorption Kinetics

In mammalian pharmacokinetic models, the structural differences between isoquercetin and its aglycone translate to massive disparities in systemic uptake. Isoquercetin achieves an absolute bioavailability of 12%, compared to 2% for quercetin, while reaching peak plasma concentrations in less than 40 minutes, which is substantially faster than both quercetin (2-4 hours) and rutin (6-8 hours) [1]. This is driven by active transport via the SGLT1 pathway, which is inaccessible to the aglycone [2].

| Evidence Dimension | Absolute Bioavailability (F value) and Tmax |

| Target Compound Data | F = 12%; Tmax < 40 minutes |

| Comparator Or Baseline | F = 2%; Tmax 2-4 hours (Quercetin) |

| Quantified Difference | 6-fold higher bioavailability; 3 to 6-fold faster absorption |

| Conditions | Oral administration in mammalian models |

Allows formulators to achieve target therapeutic blood levels using significantly lower API dosages, optimizing the cost-per-dose ratio.

Thermal Processability and Hydrolysis Sensitivity

During industrial extraction and modification, isoquercetin exhibits distinct thermal behavior compared to the aglycone. Subcritical water hydrolysis studies reveal that isoquercetin is more heat-labile, achieving maximum yield at lower thermal thresholds before degrading into quercetin [1]. Specifically, optimal production of isoquercetin occurs at 171.4 °C, whereas driving the reaction to quercetin requires temperatures approaching 180 °C [1]. This thermal sensitivity is a critical parameter for process engineers.

| Evidence Dimension | Optimal Subcritical Water Hydrolysis Temperature |

| Target Compound Data | 171.4 °C (Max yield for Isoquercetin) |

| Comparator Or Baseline | 179.8 °C (Max yield for Quercetin) |

| Quantified Difference | 8.4 °C lower thermal stability threshold |

| Conditions | Subcritical water hydrolysis at 11.0-14.7 MPa for 10-22.5 minutes |

Dictates strict thermal control parameters during manufacturing to prevent unintended degradation of the high-value glycoside into the lower-value aglycone.

High-Bioavailability Solid Oral Dosage Forms

Due to its 12% absolute bioavailability and active SGLT1 transport mechanism, isoquercetin is utilized as the targeted precursor for nutraceutical capsules and tablets where standard quercetin fails to reach therapeutic plasma levels [1].

Aqueous Liquid Supplements and Functional Beverages

Leveraging its 95 mg/L water solubility, isoquercetin can be formulated directly into liquid matrices without the use of synthetic surfactants or lipid-based nanocarriers required by the aglycone [2].

Enzymatic Synthesis of Alpha-Glycosyl Isoquercitrin (EMIQ)

Isoquercetin serves as the defined substrate for further enzymatic transglycosylation, producing EMIQ for advanced food additive and pharmaceutical applications requiring even higher solubility profiles [1].

Application Selection Guide

Physical Description

Color/Form

COLORLESS OR HAS A YELLOWISH-BROWNISH HUE

WHEN GROUND, IT IS WHITE POWDER

Thin flakes, powder, granules, or angular fragments; color white to yellowish white; mucilaginous consistency

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Almost odorless

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Therapeutic Uses

EFFICACY OF /ANTITUSSIVE AGENTS/ PERIPHERALLY ACTING GROUP HAS NOT BEEN DEFINITELY ESTABLISHED. THIS CATEGORY INCL DEMULCENTS (EG, GLYCERIN, HONEY, ACACIA, LICORICE)...

MEDICATION (VET): TREATMENT OF MILD DIARRHEA

Mainly in the manufacture of emulsions and in making pills and troches (as an excipient); as a demulcent, for inflammations of the throat or stomach and as a masking agent for acrid tasting substances such as capsicum ...; also as a film forming agent in peel off facial masks.

Mechanism of Action

DEMULCENTS /EG ACACIA/ ACT BY COATING IRRITATED PHARYNGEAL MUCOSA & THEY MAY HAVE BRIEF ANTITUSSIVE EFFECT ON COUGH SECONDARY TO SUCH IRRITATION. /DEMULCENTS/

Pictograms

Irritant

Other CAS

9000-01-5

Wikipedia

Use Classification

Explore Compound Types